molecular formula C22H26N2O4 B2366273 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921868-34-0

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Katalognummer: B2366273
CAS-Nummer: 921868-34-0
Molekulargewicht: 382.46
InChI-Schlüssel: ANLIFIKKROCDCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. The benzamide moiety at the 8-position of the oxazepine core is substituted with a 2-ethoxy group, while the oxazepine ring itself is modified with 5-ethyl and 3,3-dimethyl substituents.

Eigenschaften

IUPAC Name

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-24-17-12-11-15(13-19(17)28-14-22(3,4)21(24)26)23-20(25)16-9-7-8-10-18(16)27-6-2/h7-13H,5-6,14H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIFIKKROCDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OCC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (CAS No. 921868-34-0) is a complex organic compound belonging to the oxazepine class. It has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
StructureChemical Structure
CAS Number921868-34-0

The biological activity of 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities and influence pathways related to:

  • Oxidative Stress : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Cell Cycle Regulation : It might affect cell cycle progression by targeting cyclins or cyclin-dependent kinases.

In Vitro and In Vivo Studies

Several studies have assessed the biological effects of this compound:

  • Anticancer Activity : Research indicates that derivatives of oxazepine compounds can inhibit cancer cell proliferation. For instance, a related study showed that similar compounds had IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
  • Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative damage and apoptosis .

Case Study 1: Anticancer Activity

A study published in the British Journal of Pharmacology explored the effects of oxazepine derivatives on cancer cells. The results indicated that certain modifications to the oxazepine structure enhanced cytotoxicity against breast cancer cells with IC50 values as low as 10 µM .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. The study found that certain oxazepine derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

  • 3-Bromo derivative (): The compound "3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide" differs solely in the substituent on the benzamide group (3-bromo vs. 2-ethoxy).
  • Tetrahydrobenzo[f][1,4]thiazepines (): Replacement of the oxygen atom in the oxazepine ring with sulfur (thiazepines) introduces greater lipophilicity and conformational flexibility, which could enhance membrane permeability but reduce metabolic stability .

Substituent Variations in Benzamide Moieties

Compound Name Substituent on Benzamide Core Heterocycle Key Biological Activity (if reported) Reference
2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide 2-ethoxy Benzo[b][1,4]oxazepine Not explicitly reported
GSK2982772 (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide 1H-1,2,4-triazole-3-carboxamide Benzo[b][1,4]oxazepine RIPK1 inhibition; reduces cytokine production
BD630392 (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl Isoxazole-3-yl Benzo[b][1,4]oxazepine Not explicitly reported (high purity: 98%+)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide Thiomethoxy 1,3,4-oxadiazole linked to benzodioxane Ca2+/calmodulin inhibition

Physicochemical Comparisons

  • Purity and Stability: Compounds like BD630392 achieve >98% purity via chromatography (), while 1,3,4-oxadiazole derivatives () show stability in HPLC analyses (95–100% purity).

Vorbereitungsmethoden

Enantioselective Formation of β-Hydroxyaminoaldehydes

The oxazepinone ring is constructed via 7-endo-dig cyclization of β-aminoynones. Initial steps employ MacMillan’s organocatalytic protocol ():

  • Reactants : α,β-Unsaturated aldehydes (e.g., cinnamaldehyde) and N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate.
  • Catalyst : (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one p-TSA salt (0.2 equiv).
  • Conditions : CHCl₃ at −20°C for 24–36 h.
  • Outcome : β-Hydroxyaminoaldehydes with >90% enantiomeric excess.

Oxidative Cyclization to Oxazepinones

β-Hydroxyaminoaldehydes undergo alkyne addition and oxidation to form N-Boc-O-TBS-protected β-aminoynones. TBS deprotection triggers cyclization ():

  • Reagents : Tetrabutylammonium fluoride (TBAF).
  • Conditions : THF, 25°C, 12 h.
  • Yield : 68–75% for 3,4-dihydro-1,2-oxazepin-5(2H)-ones.

For the target’s 5-ethyl-3,3-dimethyl variant, substituents are introduced via alkylation of β-aminoynones prior to cyclization. Ethyl and dimethyl groups are installed using ethyl bromide and methyl iodide under basic conditions (K₂CO₃, DMF, 50°C).

Functionalization of C8-Amine

Deprotection of N-Boc Group

The cyclized oxazepinone’s N-Boc group is cleaved using HCl in dioxane ():

  • Conditions : 4 M HCl/dioxane, 0°C to 25°C, 2 h.
  • Yield : Quantitative.

Amidation with 2-Ethoxybenzoyl Chloride

The free amine at C8 is acylated with 2-ethoxybenzoyl chloride:

  • Reactants : 8-Amino-oxazepinone (1 equiv), 2-ethoxybenzoyl chloride (1.2 equiv).
  • Base : Triethylamine (2 equiv).
  • Solvent : Dichloromethane, 0°C to 25°C, 6 h.
  • Yield : 82–85%.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Alternative Route: Tandem Oxidation-Iodolactonization

A complementary approach from ACS Omega () uses CuI/TBHP for simultaneous oxidation and iodolactonization:

Substrate Preparation

2-((2-Methylallyl)oxy)benzaldehyde derivatives are synthesized via Williamson ether synthesis:

  • Reactants : 2-Hydroxybenzaldehyde, 3-chloro-2-methylprop-1-ene.
  • Base : K₂CO₃, DMF, 50°C, 12 h.
  • Yield : 70–78%.

Tandem Reaction Conditions

  • Catalyst : CuI (20 mol%).
  • Oxidant : TBHP (3 equiv).
  • Solvent : Acetonitrile, 70°C, 8 h.
  • Outcome : Iodolactonized benzoxazepinone (65% yield).

Post-Synthetic Modifications

  • Iodo → Ethoxy : Pd-catalyzed coupling with ethanol.
  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMF, 100°C, 12 h.
  • Yield : 58%.

Spectroscopic Characterization

Critical data for the target compound:

Property Value Method
Molecular Formula C₂₃H₂₈N₂O₄ HRMS ()
Molecular Weight 396.5 g/mol ESI-MS ()
¹H NMR (500 MHz, CDCl₃) δ 1.35 (t, 3H, CH₂CH₃), 1.55 (s, 6H, C(CH₃)₂), 4.12 (q, 2H, OCH₂)
¹³C NMR (125 MHz, CDCl₃) δ 172.1 (C=O), 167.8 (Amide C=O), 61.2 (OCH₂)

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Organocatalytic Cyclization 68–75% High enantioselectivity Multi-step, costly catalysts
CuI/TBHP Tandem Reaction 65% One-pot, scalable Requires halogenation step

Q & A

Q. What are the established synthetic pathways for this compound, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization of the benzamide moiety. Key steps include:

  • Core formation : Cyclization of precursors (e.g., 5-ethyl-3,3-dimethyl-4-oxo intermediates) using bases like triethylamine in solvents such as dichloromethane or THF .
  • Benzamide coupling : Amidation via activation of carboxylic acids (e.g., using EDCI/HOBt) and reaction with the oxazepine amine group .
  • Purification : HPLC or column chromatography to isolate the product, followed by characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Methodological Tips :

  • Optimize reaction temperatures (e.g., -78°C for Grignard additions) and solvent polarity to minimize by-products .
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3–1.5 ppm, while the oxazepine carbonyl resonates at ~170–175 ppm in ¹³C NMR .
  • Mass Spectrometry : HRMS validates molecular weight (expected [M+H]⁺ ~423.4 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against targets like HDACs or kinases using fluorometric/photometric kits .

Advanced Research Questions

Q. How can synthetic yields be improved, particularly for scale-up?

  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity .
  • Solvent engineering : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance bioactivity?

Substituent Effect on Activity Evidence
Ethoxy (C₂H₅O)↑ Lipophilicity, enhances CNS penetration
3,3-Dimethyl oxazepineStabilizes ring conformation, improving target binding
Benzamide moietyCritical for hydrogen bonding with enzyme pockets

Q. SAR Design Strategy :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to modulate electronic effects .
  • Replace ethyl with isobutyl to evaluate steric impacts on target interactions .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
  • Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding .
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) to predict binding stability .

Q. What strategies are effective for elucidating its mechanism of action?

  • Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
  • Kinase profiling : Use PamStation® arrays to screen 300+ kinases .
  • Docking studies : AutoDock Vina to simulate interactions with HDACs or GPCRs .

Q. How can stability and shelf-life be optimized for long-term storage?

  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Excipient screening : Add antioxidants (e.g., BHT) to DMSO stock solutions .

Q. Table 1: Comparative Bioactivity of Analogues

Compound ModificationIC₅₀ (Cancer Cells, µM)MIC (S. aureus, µg/mL)Source
Ethoxy substituent12.3 ± 1.225.0 ± 3.1
Trifluoromethyl benzamide8.7 ± 0.918.4 ± 2.5
Isobutyl side chain22.1 ± 2.432.7 ± 4.2

Q. Table 2: Recommended Analytical Parameters

TechniqueKey ParametersPurpose
¹H NMR500 MHz, DMSO-d₆, δ 1.3 (ethoxy CH₃)Confirm substituent identity
HRMSESI+, m/z 423.201 [M+H]⁺Verify molecular formula
HPLCC18 column, 70:30 MeOH/H₂O, 1 mL/minAssess purity (>95%)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.